molecular formula C18H10Cl2N2O2 B2852354 [6-(4-Chlorobenzoyl)-3-pyridazinyl](4-chlorophenyl)methanone CAS No. 400088-05-3

[6-(4-Chlorobenzoyl)-3-pyridazinyl](4-chlorophenyl)methanone

Cat. No.: B2852354
CAS No.: 400088-05-3
M. Wt: 357.19
InChI Key: YSMDWRNUJVOVOS-UHFFFAOYSA-N
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Description

“6-(4-Chlorobenzoyl)-3-pyridazinylmethanone” is a chemical compound with the molecular formula C18H10Cl2N2O2 . It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and two phenyl rings substituted with a chlorine atom and a carbonyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 4,4’-Dichlorobenzophenone are synthesized by the acylation of chlorobenzene with 4-chlorobenzoyl chloride . The reaction is typically conducted in the presence of an aluminium chloride catalyst in a petroleum ether solvent .

Scientific Research Applications

Synthesis and Molecular Docking Study

A study explored the synthesis of novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine rings. These compounds were evaluated for their anticancer activity against a panel of 60 cancer cell lines at the National Cancer Institute (NCI, USA), with one compound showing high potency. Additionally, their antibacterial and antifungal activities were investigated, showcasing significant effectiveness. Molecular docking studies suggested these compounds' potential to help overcome microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Antioxidant Properties

Another research focused on the synthesis of derivatives with bromine from a specific compound, examining their in vitro antioxidant activities through various assays. The synthesized bromophenols demonstrated effective antioxidant power, with specific phenols showing potent antioxidant and radical scavenging abilities. This study highlights the potential of these new compounds for applications owing to their antioxidant properties (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Antimicrobial Activity and Molecular Structure

Research on 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone and its derivatives revealed insights into their molecular structure, spectroscopic, and quantum chemical properties. The study further delved into their antimicrobial activity, demonstrating antibacterial and antifungal effects, and performed docking simulations to better understand their potential as antimicrobial agents (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).

Antiviral Activity

A separate investigation synthesized new derivatives targeting antiviral activity. Through a series of steps starting from 4-chlorobenzoic acid, these studies aimed at evaluating the anti-tobacco mosaic virus activity, identifying compounds with certain efficacies against the virus. This underscores the potential of these compounds in antiviral research (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Production of Chiral Intermediate for Betahistine

Research also covered the production of a key chiral intermediate of Betahistine, showcasing the stereoselective reduction of a specified methanone to its alcohol form using isolated microorganisms. This process optimizes the production of a significant intermediate for an anti-allergic drug, demonstrating the intersection of chemical synthesis and biotechnological applications (Ni, Zhou, & Sun, 2012).

These studies reflect the diverse applications of "6-(4-Chlorobenzoyl)-3-pyridazinylmethanone" and its derivatives in the realm of scientific research, spanning from medicinal chemistry to biotechnology. The findings contribute significantly to our understanding of these compounds' potential in addressing various health-related challenges.

Properties

IUPAC Name

[6-(4-chlorobenzoyl)pyridazin-3-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N2O2/c19-13-5-1-11(2-6-13)17(23)15-9-10-16(22-21-15)18(24)12-3-7-14(20)8-4-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMDWRNUJVOVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=NN=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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